Cas no 86571-25-7 (1,1,1-Trifluoro-4-phenylbut-3-en-2-one)

1,1,1-Trifluoro-4-phenylbut-3-en-2-one è un composto organico fluorurato caratterizzato dalla presenza di un gruppo fenile e di un gruppo chetonico coniugato con un doppio legame carbonio-carbonio. La struttura molecolare, arricchita da tre atomi di fluoro sul carbonio in posizione 1, conferisce al composto proprietà elettroniche e steriche uniche, rendendolo un intermedio versatile in sintesi organiche. La sua reattività è sfruttata in reazioni di condensazione, cicloaddizione e come precursore per derivati eterociclici fluorurati. L'elevata stabilità termica e la selettività nelle trasformazioni chimiche lo rendono particolarmente utile in ambito farmaceutico e agrochimico per lo sviluppo di molecole bioattive. La sua purezza e la bassa reattività collaterale ne facilitano l'impiego in condizioni di reazione controllate.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one structure
86571-25-7 structure
Product Name:1,1,1-Trifluoro-4-phenylbut-3-en-2-one
Numero CAS:86571-25-7
MF:C10H7F3O
MW:200.157193422318
MDL:MFCD00192532
CID:661314
PubChem ID:6006052
Update Time:2025-07-16

1,1,1-Trifluoro-4-phenylbut-3-en-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
    • (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one
    • Trifluoromethylstyryl ketone
    • ADEYYFREIBSWFP-VOTSOKGWSA-N
    • [(E)-Styryl](trifluoromethyl) ketone
    • FCH3737036
    • FCH1321618
    • AX8252296
    • 3-Buten-2-one,1,1,1-trifluoro-4-phenyl-
    • H8387
    • (E)-1,1,1-trifluoro-4-phenyl-3-butene-2-one
    • trans-1,1,1-trifluoro-4-phenyl-3-buten-2-one
    • (3E)-1,1,1-Trifluoro-4-phenyl-3-buten-2-one (ACI)
    • 3-Buten-2-one, 1,1,1-trifluoro-4-phenyl-, (E)- (ZCI)
    • (E)-1,1,1-Trifluoro-4-phenyl-3-buten-2-one
    • (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one
    • A916279
    • J-503701
    • AKOS005144544
    • EN300-1862837
    • 3-Buten-2-one, 1,1,1-trifluoro-4-phenyl-
    • C76817
    • EN300-6502336
    • DS-6878
    • MFCD00192532
    • SCHEMBL2396441
    • CS-0156619
    • DTXSID60876187
    • 3108-32-5
    • 86571-25-7
    • (3E)-1,1,1-TRIFLUORO-4-PHENYLBUT-3-EN-2-ONE
    • CHEMBL75566
    • MDL: MFCD00192532
    • Inchi: 1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
    • Chiave InChI: ADEYYFREIBSWFP-VOTSOKGWSA-N
    • Sorrisi: FC(C(/C=C/C1C=CC=CC=1)=O)(F)F

Proprietà calcolate

  • Massa esatta: 200.04489933g/mol
  • Massa monoisotopica: 200.04489933g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 224
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Densità: 1.2480
  • Punto di fusione: 16°C
  • Punto di ebollizione: 193.1±40.0°C at 760 mmHg
  • Indice di rifrazione: 1.5380

1,1,1-Trifluoro-4-phenylbut-3-en-2-one Informazioni sulla sicurezza

  • Dichiarazione di pericolo: H315-H319-H335
  • Condizioni di conservazione:Sealed in dry,Room Temperature

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1,1,1-Trifluoro-4-phenylbut-3-en-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 -78 °C; -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  4 h, rt
Riferimento
Isothiourea-Mediated One-Pot Synthesis of Trifluoromethyl Substituted 2-Pyrones
Yeh, Pei-Pei; et al, Organic Letters, 2014, 16(3), 964-967

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 10 min, -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt
Riferimento
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  22 h, 78 °C
Riferimento
Highly efficient synthesis of aryl and heteroaryl trifluoromethyl ketones via o-iodoxybenzoic acid (IBX)
Cheng, Huicheng; et al, Tetrahedron Letters, 2013, 54(33), 4483-4486

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tris(2-furyl)phosphine ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Tetrahydrofuran
Riferimento
Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis
Liebeskind, Lanny S.; et al, Journal of the American Chemical Society, 2000, 122(45), 11260-11261

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
The reaction of (Z)-β-trifluoroacetylvinyl tellurides with zinc cuprates: a novel and efficient synthesis of (E)-α,β-unsaturated trifluoromethyl ketones
Mo, Xue-Sheng; et al, Synlett, 1995, (2), 180-2

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Pentane ,  Tetrahydrofuran ;  rt; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  10 h, rt
Riferimento
Highly enantioselective copper(I)-catalyzed conjugate addition of 1,3-diynes to α,β-unsaturated trifluoromethyl ketones
Sanz-Marco, Amparo; et al, Chemical Communications (Cambridge, 2015, 51(43), 8958-8961

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
The reaction of (Z)-β-trifluoroacetylvinyl tellurides with zinc cuprates: a novel and efficient synthesis of (E)-α,β-unsaturated trifluoromethyl ketones
Mo, Xue-Sheng; et al, Synlett, 1995, (2), 180-2

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
The reaction of (Z)-β-trifluoroacetylvinyl tellurides with zinc cuprates: a novel and efficient synthesis of (E)-α,β-unsaturated trifluoromethyl ketones
Mo, Xue-Sheng; et al, Synlett, 1995, (2), 180-2

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: 1-Butanol ;  3 d, 85 °C; 85 °C → rt
Riferimento
New Methodology toward α,β-Unsaturated Carboxylic Acids from Saturated Acids
Li, Qingjiang; et al, Organic Letters, 2014, 16(5), 1382-1385

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 -
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
A new and convenient one-pot synthesis of α,β-unsaturated trifluoromethyl ketones
Huang, Wei Sheng; et al, Journal of the Chemical Society, 1995, (7), 741-2

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Isoprene ,  Diisopropylamine ,  N,N,N′,N′-Tetramethylethylenediamine ,  Sodium Solvents: Heptane ;  4 h, 25 °C; 25 °C → -60 °C
1.2 2 h, -60 °C
1.3 Reagents: Citric acid Solvents: Water ;  rt
Riferimento
Fluoroform: an Efficient Precursor for the Trifluoromethylation of Aromatic Esters by Sodium Diisopropylamide with Trialkylamines
Han, Zhaomeng ; et al, European Journal of Organic Chemistry, 2019, 2019(29), 4658-4661

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Dichloromethane ;  2 - 3 h, reflux
Riferimento
Microwave-Assisted Convenient Synthesis of α,β-Unsaturated Esters and Ketones via Aldol-Adduct Elimination
Suman, Pathi; et al, Helvetica Chimica Acta, 2013, 96(8), 1548-1559

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Triglyme ;  4 h, -40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system
Fujihira, Yamato; et al, Beilstein Journal of Organic Chemistry, 2021, 17, 431-438

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Piperidine Solvents: Benzene ;  0 °C; 2 h, 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis
Pan, Qian-Wen; et al, ChemistrySelect, 2020, 5(13), 4099-4103

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Ethyl acetate ;  12 h, rt
Riferimento
Radical Trifluoroacetylation of Alkenes Triggered by a Visible-Light-Promoted C-O Bond Fragmentation of Trifluoroacetic Anhydride
Zhang, Kun; et al, Angewandte Chemie, 2021, 60(41), 22487-22495

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Ethyl acetate ;  12 h
Riferimento
Radical Trifluoroacetylation of Alkenes Triggered by a Visible-Light-Promoted C-O Bond Fragmentation of Trifluoroacetic Anhydride
Zhang, Kun; et al, Angewandte Chemie, 2021, 60(41), 22487-22495

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  4 h, rt
Riferimento
Isothiourea-mediated asymmetric Michael-lactonization of trifluoromethyl enones: a synthetic and mechanistic study
Morrill, Louis C.; et al, Chemical Science, 2013, 4(11), 4146-4155

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; < 4 h, rt
Riferimento
NHC-Copper(I) Halide-Catalyzed Direct Alkynylation of Trifluoromethyl Ketones on Water
Czerwinski, Pawel; et al, Chemistry - A European Journal, 2016, 22(24), 8089-8094

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: 2,2-Dimethoxypropane ,  Sodium bicarbonate Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: Water ;  1 h, rt
Riferimento
Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031
Zhu, Tiao-Zhen; et al, Organic Chemistry Frontiers, 2021, 8(14), 3705-3711

Metodo di produzione 20

Condizioni di reazione
Riferimento
Product class 9: enones
Marsden, S. P., Science of Synthesis, 2005, 26, 1045-1121

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: Cesium fluoride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Cesium fluoride catalyzed trifluoromethylation of esters, aldehydes, and ketones with (trifluoromethyl)trimethylsilane
Singh, Rajendra P.; et al, Journal of Organic Chemistry, 1999, 64(8), 2873-2876

Metodo di produzione 22

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium acetate Solvents: Toluene ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Lewis base-catalyzed perfluoroalkylation of carbonyl compounds and imines with (perfluoroalkyl)trimethylsilane
Kawano, Yoshikazu; et al, Bulletin of the Chemical Society of Japan, 2006, 79(7), 1133-1145

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 30 min, -78 °C
1.3 -78 °C; 1 h, -70 °C
1.4 Solvents: Tetrahydrofuran ;  < -60 °C; 2 h, -60 °C → rt; overnight, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  4 h, rt
Riferimento
Reaction of 1,2-unsaturated trifluoromethyl ketones and their conversion to 1-(trifluoromethyl)furan derivatives
Zhang, Dehui; et al, European Journal of Organic Chemistry, 2007, (23), 3916-3924

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 -78 °C; -78 °C → 25 °C; 16 h, 20 - 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 20 - 25 °C
Riferimento
Asymmetric Synthesis of Tri- and Tetrasubstituted Trifluoromethyl Dihydropyranones from α-Aroyloxyaldehydes via NHC Redox Catalysis
Davies, Alyn T.; et al, ACS Catalysis, 2014, 4(8), 2696-2700

Metodo di produzione 25

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
The reaction of (Z)-β-trifluoroacetylvinyl tellurides with zinc cuprates: a novel and efficient synthesis of (E)-α,β-unsaturated trifluoromethyl ketones
Mo, Xue-Sheng; et al, Synlett, 1995, (2), 180-2

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Triglyme ;  2 min, 0.1 MPa, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Continuous-Flow Synthesis of Perfluoroalkyl Ketones via Perfluoroalkylation of Esters Using HFC-23 and HFC-125 under a KHMDS-Triglyme System
Fujihira, Yamato; et al, Bulletin of the Chemical Society of Japan, 2022, 95(9), 1396-1406

Metodo di produzione 27

Condizioni di reazione
1.1 Catalysts: Piperazine, bis(trifluoroacetate) Solvents: Tetrahydrofuran ;  16 h, 80 °C
Riferimento
The α,β-Unsaturated CF3-ketones via secondary amine salts-catalyzed aldol condensation of 1,1,1-trifluoroacetone with aromatic and heteroaromatic aldehydes
Popov, Alexander V. ; et al, Journal of Fluorine Chemistry, 2023, 267,

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Piperidine Solvents: Benzene ;  0 °C; 2 h, 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
An efficient route to 3-trifluoromethylpyrazole via cyclization/1,5-H shift and its applications in the synthesis of bioactive compounds
Wang, Yongdong; et al, Tetrahedron, 2015, 71(43), 8256-8262

Metodo di produzione 29

Condizioni di reazione
1.1 Solvents: Propionitrile
Riferimento
Silver compounds in synthetic chemistry. Part 5. Selective syntheses of trifluoromethyl ketones, RCOCF3, from trifluoromethylsilver, AgCF3, and corresponding acyl chlorides, RCOCl
Kremlev, Mikhail M.; et al, Journal of Fluorine Chemistry, 2007, 128(11), 1385-1389

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: (T-4)-Trifluoro[1,1′-thiobis[methane]]boron Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water
Riferimento
Perfluoroacylation of alkenes
Nenajdenko, Valentine G.; et al, Tetrahedron, 1994, 50(37), 11023-38

Metodo di produzione 31

Condizioni di reazione
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Diethyl ether
Riferimento
Synthesis of α,β-Unsaturated Trifluoromethyl Ketones from 4-Dimethylamino-1,1,1-trifluorobut-3-en-2-one by Addition of Grignard Reagents
Andrew, R. J.; et al, Tetrahedron, 2000, 56(37), 7261-7266

Metodo di produzione 32

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Riferimento
MgCl2-catalyzed trifluoromethylation of carbonyl compounds using (trifluoromethyl)trimethylsilane as the trifluoromethylating agent
Cui, Bin; et al, Tetrahedron, 2017, 73(48), 6754-6762

1,1,1-Trifluoro-4-phenylbut-3-en-2-one Raw materials

1,1,1-Trifluoro-4-phenylbut-3-en-2-one Preparation Products

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